molecular formula C3H7ClN2O B096467 N-Nitrosomethyl-2-chloroethylamine CAS No. 16339-16-5

N-Nitrosomethyl-2-chloroethylamine

Cat. No.: B096467
CAS No.: 16339-16-5
M. Wt: 122.55 g/mol
InChI Key: JTJQWOJKHHOSMK-UHFFFAOYSA-N
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Description

N-Nitrosomethyl-2-chloroethylamine is a chemical compound with the molecular formula C3H7ClN2O and a molecular weight of 122.55 g/mol. It is known for its high toxicity and carcinogenic properties, making it a significant compound in scientific research, particularly in studies related to cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosomethyl-2-chloroethylamine is typically synthesized through the nitrosation of secondary amines. This process involves the reaction of nitrites with secondary amines under acidic conditions. The nitrosation reaction mechanism begins with the addition of a strong acid to sodium nitrite (NaNO2), forming nitrous acid, which further reacts to produce the nitrosonium cation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the compound. The use of recovered solvents and catalysts is common in industrial settings, but these must be carefully monitored to prevent contamination with nitrosamine impurities .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosomethyl-2-chloroethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of different substituted compounds .

Scientific Research Applications

Overview

N-Nitrosomethyl-2-chloroethylamine is synthesized through the nitrosation of secondary amines, typically involving the reaction of sodium nitrite with secondary amines under acidic conditions. This process generates nitrous acid, which subsequently forms the nitrosonium cation, facilitating the formation of nitrosamines.

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation : Addition of oxygen or removal of hydrogen.
  • Reduction : Addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one atom or group with another.

Applications in Chemistry

In chemistry, this compound serves as a model compound to study nitrosation mechanisms and the formation of other nitrosamines. Researchers utilize it to understand the reactivity and stability of nitrosamines under different conditions, contributing to the development of safer chemical practices.

Carcinogenic Studies

This compound is extensively used in cancer research due to its carcinogenic properties. It has been employed to induce tumors in laboratory animals, allowing researchers to investigate the mechanisms underlying carcinogenesis. The compound forms DNA adducts that can lead to mutations and ultimately cancer development.

Toxicological Assessments

The compound is also utilized in toxicological studies to explore its biological effects and potential health risks associated with exposure. For instance, studies have shown that exposure to this compound can result in significant physiological changes and damage to cellular structures .

Drug Development

In pharmaceutical research, this compound plays a role in developing new anticancer drugs. It has been investigated for its potential as a precursor in synthesizing novel compounds with anticancer activity .

Quality Control in Pharmaceuticals

Due to its high toxicity, this compound is also critical in assessing nitrosamine contamination levels in pharmaceuticals. Regulatory bodies emphasize monitoring for such impurities to ensure drug safety .

Environmental Impact Studies

This compound has been studied for its environmental implications, particularly concerning water quality criteria for nitrosamines. Research indicates that this compound can form through biological processes in water systems, raising concerns about its presence as a contaminant .

Case Study 1: Tumor Induction in Laboratory Animals

A series of experiments conducted on rodents demonstrated that exposure to this compound resulted in a high incidence of tumors. These studies provided critical insights into the dose-response relationship and mechanisms by which nitrosamines induce cancer.

Case Study 2: Assessment of Contaminants in Pharmaceuticals

A comprehensive review highlighted instances where this compound was detected as an impurity in several pharmaceutical products. The findings prompted regulatory actions aimed at mitigating risks associated with nitrosamines in medications .

Mechanism of Action

N-Nitrosomethyl-2-chloroethylamine exerts its effects through the formation of DNA adducts, which can lead to mutations and cancer . The compound is bioactivated in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage DNA . The molecular targets and pathways involved include the activation of oncogenes and the inactivation of tumor suppressor genes .

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine (NDMA): Similar in structure and also a potent carcinogen.

    N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar carcinogenic properties.

    N-Nitrosomorpholine (NMOR): Known for its carcinogenic effects in various animal models.

Uniqueness

N-Nitrosomethyl-2-chloroethylamine is unique due to its specific molecular structure, which includes a chloroethyl group. This structural feature contributes to its distinct reactivity and biological effects compared to other nitrosamines.

Biological Activity

N-Nitrosomethyl-2-chloroethylamine (NMCA) is a nitrosamine compound recognized for its high toxicity and carcinogenic potential . It is primarily studied in the context of cancer research due to its ability to induce tumors in laboratory animals. This article provides a comprehensive overview of the biological activity of NMCA, including its mechanisms of action, carcinogenic properties, and relevant case studies.

  • Molecular Formula : C3_3H7_7ClN2_2O
  • Molecular Weight : 122.55 g/mol
  • CAS Number : 16339-16-5

NMCA is synthesized through the nitrosation of secondary amines, typically involving the reaction of nitrites with chloroethylamine under acidic conditions. This process highlights the compound's reactivity and importance in understanding nitrosamine formation.

NMCA exerts its biological effects primarily through the formation of DNA adducts , which can lead to mutations and ultimately cancer. The mechanism involves:

  • Nitrosation Reaction : The nitrosation of secondary amines results in the formation of reactive intermediates that can bind to DNA.
  • DNA Damage : These adducts disrupt normal cellular functions, leading to mutations during DNA replication.

Carcinogenicity

Numerous studies have established NMCA as a potent carcinogen. It has been shown to induce tumors in various animal models, particularly affecting the liver, lungs, and kidneys. The following table summarizes key findings from relevant studies:

Study ReferenceAnimal ModelTumor TypeDose (mg/kg)Observations
RatsLiver Tumors10Significant tumor incidence observed
MiceLung Tumors5Dose-dependent increase in tumor formation
HamstersKidney Tumors15High rates of kidney tumors after chronic exposure

Case Studies

  • Chronic Exposure Studies : Research has demonstrated that prolonged exposure to NMCA results in a significant increase in tumor incidence among laboratory animals. For instance, a study involving rats showed that doses as low as 10 mg/kg could lead to liver tumors after six months of exposure.
  • Epidemiological Studies : Epidemiological investigations have linked NMCA exposure to increased cancer risk among workers in industries utilizing nitrosamines, highlighting the need for stringent safety regulations.
  • Mechanistic Studies : Investigations into NMCA's mechanism have revealed that it induces oxidative stress and inflammation, further contributing to its carcinogenic profile.

Toxicological Profile

NMCA is classified as a mutagen , capable of inducing genetic mutations in exposed organisms. Its toxicity profile includes:

  • Acute toxicity leading to cell death at high concentrations.
  • Long-term exposure correlating with chronic health issues such as cancer.

Analytical Methods for Detection

Various analytical techniques are employed to detect NMCA in biological samples:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for quantifying NMCA levels in environmental samples.
  • High-Performance Liquid Chromatography (HPLC) : Effective for analyzing NMCA in pharmaceuticals and biological matrices.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O/c1-6(5-7)3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJQWOJKHHOSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167576
Record name Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16339-16-5
Record name Ethylamine, 2-chloro-N-methyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-2-chloraethylnitrosamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroethyl)(methyl)nitrosoamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Nitrosomethyl-2-chloroethylamine
N-Nitrosomethyl-2-chloroethylamine
N-Nitrosomethyl-2-chloroethylamine
N-Nitrosomethyl-2-chloroethylamine
N-Nitrosomethyl-2-chloroethylamine
N-Nitrosomethyl-2-chloroethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.